5-((3-(4-氯苯基)-1,2,4-噁二唑-5-基)甲基)-1-(对甲苯基)-1H-吡唑并[3,4-d]嘧啶-4(5H)-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “5-((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one” is a complex organic molecule. It contains several functional groups and rings, including a chlorophenyl group, an oxadiazole ring, a pyrazolo[3,4-d]pyrimidin-4(5H)-one ring, and a tolyl group .
Molecular Structure Analysis
The molecular structure of this compound can be deduced from its name and the functional groups it contains. It includes a pyrazolo[3,4-d]pyrimidin-4(5H)-one ring attached to a p-tolyl group and a 1,2,4-oxadiazol-5-yl group, which is further attached to a 4-chlorophenyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be inferred from its structure and the functional groups it contains. For instance, it is likely to be a solid at room temperature, given the presence of multiple aromatic rings .科学研究应用
抗菌和抗癌应用
Hafez 等人 (2016) 的一项研究合成了一系列与指定化学结构相关的化合物,并评估了它们的体外抗菌和抗癌活性。在这些化合物中,一些化合物表现出比参考药物多柔比星更高的抗癌活性,同时还表现出良好至优异的抗菌活性 (Hafez, Al-Hussain, & El-Gazzar, 2016)。
Elzahabi 等人 (2018) 对与指定化合物结构类似的基于吡啶并[2,3-d]嘧啶骨架的化合物进行的另一项研究表明,对包括肝癌、前列腺癌和结肠癌在内的各种癌细胞系具有很强的抗癌潜力。这些化合物还表现出针对几种激酶的有希望的抑制活性,激酶是癌症治疗的重要靶点 (Elzahabi, Nossier, Khalifa, Alasfoury, & El-Manawaty, 2018)。
抗真菌和抗菌特性
Soliman、Shafik 和 Darwish (1982) 探索了合成一些取代的 5H-1,3,4-恶二唑并[3,2-a]嘧啶-5-酮,包括与查询化学结构相似性的化合物,发现它们具有体外抗菌和抗真菌活性 (Soliman, Shafik, & Darwish, 1982)。
激酶抑制和分子对接研究
基于吡啶并[2,3-d]嘧啶骨架的化合物的抗癌评估还包括分子对接研究,该研究验证了它们对特定激酶的结合模式,表明这些化合物发挥其抗癌作用的潜在机制。这表明所讨论的化学结构可能与类似的靶标相互作用,为抗癌活性提供途径 (Elzahabi 等人,2018)。
未来方向
属性
IUPAC Name |
5-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-1-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClN6O2/c1-13-2-8-16(9-3-13)28-20-17(10-24-28)21(29)27(12-23-20)11-18-25-19(26-30-18)14-4-6-15(22)7-5-14/h2-10,12H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSEAHXNHCUDCAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC4=NC(=NO4)C5=CC=C(C=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。